molecular formula C5H2BrNO4S B599185 5-Bromo-3-nitrothiophene-2-carboxylic acid CAS No. 101079-64-5

5-Bromo-3-nitrothiophene-2-carboxylic acid

Cat. No.: B599185
CAS No.: 101079-64-5
M. Wt: 252.038
InChI Key: HJCDDONOCCNMLW-UHFFFAOYSA-N
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Description

5-Bromo-3-nitrothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrNO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitrothiophene-2-carboxylic acid typically involves the bromination and nitration of thiophene derivatives. One common method includes the bromination of thiophene-2-carboxylic acid followed by nitration to introduce the nitro group at the 3-position . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and nitric acid for nitration.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: 5-Amino-3-nitrothiophene-2-carboxylic acid.

    Oxidation: Thiophene sulfoxides or sulfones.

Comparison with Similar Compounds

  • 5-Bromo-2-nitrothiophene-3-carboxylic acid
  • 5-Bromo-4-nitrothiophene-2-carboxylic acid
  • 2-Bromo-3-nitrothiophene-4-carboxylic acid

Comparison: While these compounds share a similar thiophene core, the position of the bromine and nitro groups can significantly influence their chemical reactivity and biological activity. 5-Bromo-3-nitrothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can affect its electronic properties and interactions with other molecules .

Biological Activity

5-Bromo-3-nitrothiophene-2-carboxylic acid (C5H2BrNO4S) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula : C5H2BrNO4S
  • Molecular Weight : 252.04 g/mol
  • CAS Number : 101079-64-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of nitrothiophene derivatives, including this compound. These compounds exhibit potent activity against various strains of bacteria, particularly those resistant to conventional antibiotics.

The antibacterial efficacy of nitro-containing compounds is primarily attributed to their ability to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components, including DNA. For instance, nitrothiophene carboxamide derivatives have shown effectiveness against E. coli, Shigella spp., and Salmonella spp. by binding to bacterial nitroreductases NfsA and NfsB, which are crucial for their activation .

Case Study: Efficacy Against Resistant Strains

A phenotypic screening study demonstrated that derivatives of nitrothiophene exhibited significant bactericidal activity in vitro against multidrug-resistant clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those for standard antibiotics, indicating a promising alternative for treating resistant infections .

Bacterial StrainMIC (µg/mL)Resistance Profile
E. coli (wild-type)0.3Sensitive
E. coli (resistant)>40Multi-drug resistant
Shigella spp.0.5Sensitive
Salmonella spp.1.0Sensitive

Anti-inflammatory Activity

Nitro compounds are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Nitro groups in fatty acids can react with specific proteins involved in inflammation, altering their function and reducing inflammatory responses. This biochemical interaction is crucial for developing new anti-inflammatory agents .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Nitro-containing heterocycles are often studied for their ability to act as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments.

Research Findings

A study on related nitro compounds indicated significant cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism involves the generation of reactive oxygen species (ROS) upon reduction, leading to apoptosis in cancer cells .

Cancer Cell LineIC50 (µM)Effect
HepG215Moderate cytotoxicity
A54910High cytotoxicity
MCF-712Moderate cytotoxicity

Properties

IUPAC Name

5-bromo-3-nitrothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO4S/c6-3-1-2(7(10)11)4(12-3)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCDDONOCCNMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652370
Record name 5-Bromo-3-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101079-64-5
Record name 5-Bromo-3-nitrothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-nitrothiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

1N sodium hydroxide solution (4 mL) was added to a solution of 5-bromo-3-nitrothiophene-2-carboxylic acid methyl ester (975 mg) in 1:1 THF/methanol (4 mL) and the solution was stirred at room temperature for 1 h. The solution was partitioned between water and ethyl acetate. The aqueous phase was brought to pH 1 with 2N HCl, extracted with ethyl acetate, dried over magnesium sulfate and concentrated. The product with the molecular weight of 252.04 (C5H2BrNO4S) was obtained in this way; MS (ESI): 252 and 254 (M+H+).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
975 mg
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5Bromo-3-nitrothiophene-2-carbaldehyde (0.5953 g, 2.5012 mmol, prepared according to Sone, C; Matsuki, Y Bull Chem Soc Japan, 1963, 36(5), 618-20.) was dissolved in acetone (5 mL) and Jones Reagent (1.5 mL) was added. The reaction was stirred at RT for 1 h. The reaction was diluted with water (30 mL) and extracted with EtOAc (3×30 mL). The combined organics were washed With water (4×100 mL), dried over MgSO4 filtered and concentrated to give 0.4993 g (1.9892 mmol, 80%) of the product as a light yellow solid.
Quantity
0.5953 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Jones Reagent
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
80%

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